5-(Pyridin-4-yl)isoxazol-3-amine
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Overview
Description
5-(Pyridin-4-yl)isoxazol-3-amine is a heterocyclic compound that features both a pyridine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . Another method involves the use of aromatic aldehydes and nitroacetic esters to form intermediate compounds, which are then cyclized to produce the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound often employs catalyst-free and eco-friendly synthetic routes to minimize costs and environmental impact. Microwave-assisted synthesis is particularly favored due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(Pyridin-4-yl)isoxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom.
3-Aminoisoxazole: A structural isomer of 5-(Pyridin-4-yl)isoxazol-3-amine.
Uniqueness
This compound is unique due to its combined pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-5-7(12-11-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) |
InChI Key |
DWPMUOOEGRCLFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NO2)N |
Origin of Product |
United States |
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